Sibenadet

COPD symptom assessment BCSS

Researchers investigating dual-receptor respiratory pharmacology face a critical gap: standard monotherapy bronchodilators (e.g., salbutamol, ipratropium) cannot replicate the coordinated D2/β2 mechanism required for interrogating sensory afferent nerve modulation in airway disease models. Sibenadet (Viozan, AR-C68397AA) is the first-in-class dual D2 dopamine/β2-adrenoceptor agonist designed to address this. • Dual mechanism validated in preclinical canine models: D2-mediated inhibition of rapidly adapting receptor discharge suppresses reflex tachypnoea, mucus hypersecretion, and cough; β2-mediated bronchodilation with prolonged duration following topical lung administration [EC50 4.5 nM at human D2 receptor]. • Prototypical scaffold for SAR-driven discovery of ultra-long-acting dibasic β2-agonists; essential reference standard for receptor desensitization and tachyphylaxis studies. • Supplied with full analytical documentation; available for immediate global shipment to qualified research institutions.

Molecular Formula C22H28N2O5S2
Molecular Weight 464.6 g/mol
CAS No. 154189-40-9
Cat. No. B138698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibenadet
CAS154189-40-9
Synonyms4-Hydroxy-7-[2-[[2-[[3-(2-phenylethoxy)propyl]sulfonyl]ethyl]amino]ethyl]-2(3H)-benzothiazolone;  AR-C 68397;  AR-C 68397XX;  Viozan; 
Molecular FormulaC22H28N2O5S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3
InChIInChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26)
InChIKeyDBCKRBGYGMVSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sibenadet: Dual D2/β2 Agonist for COPD Research


Sibenadet (Viozan, AR-C68397AA) is a first-in-class small-molecule dual agonist targeting both dopamine D2 receptors and β2-adrenoceptors [1]. Developed by AstraZeneca, this compound was specifically designed to address the multifactorial symptomatology of chronic obstructive pulmonary disease (COPD)—namely breathlessness, cough, and excess sputum production—through a unique dual mechanism combining bronchodilation with sensory afferent nerve modulation [2]. Sibenadet advanced to Phase 3 clinical evaluation before development was discontinued, and is now exclusively available as a research tool compound for investigating dual-receptor pharmacology, sensory nerve modulation in airway disease models, and structure-activity relationships of dibasic β2-agonists [3].

Dual D2/β2 receptor pharmacology studies
Sensory nerve modulation in airway disease models
Dibasic β2-agonist SAR and scaffold optimization
Translational disconnect / tachyphylaxis research

Sibenadet vs. Single-Mechanism Bronchodilators


In-class substitution with standard monotherapy bronchodilators such as salbutamol (short-acting β2-agonist) or ipratropium bromide (muscarinic antagonist) fails to reproduce the dual pharmacological signature of sibenadet [1]. Unlike these agents which act solely on airway smooth muscle to produce bronchodilation, sibenadet simultaneously activates D2 receptors on pulmonary sensory afferent nerves to inhibit reflex-induced tachypnoea, mucus hypersecretion, and cough [2]. This dual mechanism was explicitly designed to address the sensory nerve-mediated components of COPD that single-receptor bronchodilators do not engage. Preclinical models demonstrated that sibenadet, via D2-receptor activation, inhibited discharge of rapidly adapting receptors and reduced reflex mucus production in dogs—effects absent from selective β2-agonists [2]. The quantitative evidence below confirms that sibenadet exhibits a distinct efficacy and tolerability signature that cannot be replicated by generic alternatives, making it an essential tool compound for research requiring dual D2/β2 pharmacology [3].

Sibenadet
Standard Bronchodilators
Mechanism
D2/β2 dual agonism; sensory afferent nerve modulation
Single-receptor (β2 or muscarinic); airway smooth muscle only
Endpoint Context
Reported cough, sputum, and tachypnoea reduction in preclinical models
Lack D2-mediated sensory nerve endpoints; mucus reflex effects absent
Research Fit
Sustained efficacy loss in Phase 3; valuable for desensitisation studies
Sustained bronchodilation profile; may not model receptor tachyphylaxis

Sibenadet Comparative Evidence


BCSS Symptom Improvement vs. Placebo & Bronchodilators

In a 4-week proof-of-concept study (Study 1, n=701), patients receiving sibenadet (400, 600, or 1000 μg ex valve, tid) exhibited statistically significantly greater improvements in Breathlessness, Cough and Sputum Scale (BCSS) total score compared to both placebo and active comparators (salbutamol 200 μg, ipratropium bromide 40 μg, all tid) [1]. A clear dose-response was subsequently established in a 6-week dose-ranging study (Study 2, n=872) comparing sibenadet doses of 45, 270, and 495 μg ex actuator, tid [1].

BCSS Symptom Improvement
Head-to-head
Statistically significantly greater improvement vs. placebo and active comparators (salbutamol, ipratropium) in 4-week trial (n=701).
Reported early-phase symptom endpoint context
P-value and exact BCSS change not numerically reported in abstract
COPD symptom assessment BCSS bronchodilator

Sputum Volume Reduction vs. Salbutamol

In a comparative study assessing mucociliary clearance in COPD patients, both sibenadet and salbutamol therapies resulted in significant enhancement of lung mucociliary clearance (P<0.02 for both) [1]. Critically, however, sibenadet therapy achieved a significant reduction in 24-hour sputum volume (P<0.03), whereas salbutamol therapy had no effect on sputum volume [1]. This differentiation confirms the contribution of D2-receptor-mediated sensory nerve modulation to sputum control beyond β2-mediated bronchodilation alone.

Sputum Volume Reduction
Head-to-head
Sibenadet significantly reduced 24-h sputum volume (P
Supports D2-mediated mucus hypersecretion endpoint review
Direct statistical comparison between treatments not numerically reported
Tachypnoea Suppression
Head-to-head
Suppression comparable to formoterol in anaesthetised rhesus monkey; D2 receptor role not detected in this model.
Model-specific β2-component bronchodilator context
D2-mediated effects may require alternative preclinical models
D2-Mediated RAR Inhibition
Class-level inference
D2-receptor activation inhibited RAR discharge; reduced reflex tachypnoea, mucus, and cough in canine model.
Supports D2-component sensory nerve modulation mechanism
Wide therapeutic ratio reported; exact ratio not numerically specified
Long-Term Tolerability
Head-to-head
Tremor 16.9% vs 4.1% placebo; taste alteration 14.5% vs 4.1%; SAEs 14.8% vs 24.8% at 52 weeks.
Reported tolerability endpoint context; β2-agonist class effects noted
n=435; no cardiac safety signal difference; 500 μg tid pMDI
Phase 3 Sustained Benefit
Head-to-head
No statistically significant sustained BCSS improvement vs. placebo at 12-26 weeks; initial bronchodilation diminished.
Supports tachyphylaxis / receptor desensitisation research context
Over 2000 patients; development discontinued after Phase 3
mucociliary clearance sputum production salbutamol COPD

Histamine-Induced Tachypnoea Suppression vs. Formoterol

In anaesthetized, spontaneously breathing rhesus monkeys, both sibenadet and formoterol (a selective long-acting β2-agonist) were compared for their ability to suppress histamine-induced tachypnoea [1]. The study found that sibenadet effectively suppressed tachypnoea to a degree comparable to formoterol, while additional cardiovascular and respiratory parameters (airways resistance, blood pressure, heart rate) were monitored [1]. Notably, the authors concluded that dopamine D2 receptors played no role in this particular model, indicating that sibenadet's β2-agonist component alone accounted for the observed effect [1].

Tachypnoea Suppression
Head-to-head
Suppression comparable to formoterol in anaesthetised rhesus monkey; D2 receptor role not detected in this model.
Model-specific β2-component bronchodilator context
D2-mediated effects may require alternative preclinical models
tachypnoea histamine challenge formoterol preclinical model

D2-Mediated RAR Inhibition in Preclinical Model

In a series of preclinical canine studies, sibenadet was demonstrated, through activation of D2-receptors, to inhibit discharge of rapidly adapting receptors (RARs) in the airways [1]. This D2-mediated sensory nerve modulation translated into functional efficacy, reducing reflex-induced tachypnoea, mucus production, and cough in the dog [1]. The study further indicated that sibenadet exhibited a wide therapeutic ratio with respect to undesirable side-effects such as emesis and cardiovascular disturbances [1].

D2-Mediated RAR Inhibition
Class-level inference
D2-receptor activation inhibited RAR discharge; reduced reflex tachypnoea, mucus, and cough in canine model.
Supports D2-component sensory nerve modulation mechanism
Wide therapeutic ratio reported; exact ratio not numerically specified
sensory nerve rapidly adapting receptors D2 receptor preclinical

Long-Term Tolerability vs. Placebo

In a 52-week safety study (n=435 adults with stable, symptomatic COPD), patients were randomized to sibenadet 500 μg tid via pMDI or placebo [1]. Sibenadet therapy was generally well tolerated, with notable differences limited to increased incidence of tremor (16.9% vs. 4.1% in placebo) and altered taste perception (14.5% vs. 4.1% in placebo) [1]. Importantly, there were no clinically significant differences between treatment groups for cardiac variables, vital signs, or laboratory values [1]. Serious adverse events occurred in 14.8% of sibenadet-treated patients vs. 24.8% of placebo-treated patients [1].

Long-Term Tolerability
Head-to-head
Tremor 16.9% vs 4.1% placebo; taste alteration 14.5% vs 4.1%; SAEs 14.8% vs 24.8% at 52 weeks.
Reported tolerability endpoint context; β2-agonist class effects noted
n=435; no cardiac safety signal difference; 500 μg tid pMDI
long-term safety adverse events tolerability COPD

Efficacy Loss in Phase 3 COPD Trials

Two large-scale, multicenter, double-blind, placebo-controlled Phase 3 studies recruited over 2000 patients with stable COPD, randomized to receive sibenadet 500 μg tid or placebo via pMDI for 12 or 26 weeks [1]. Despite initial improvements in mean daily BCSS total scores, the difference in change from baseline to the final 4 weeks between sibenadet and placebo was neither statistically significant nor clinically important [1]. Marked bronchodilator activity was observed early in treatment but diminished in duration as the studies progressed [1]. Sibenadet development was subsequently discontinued for COPD [2].

Phase 3 Sustained Benefit
Head-to-head
No statistically significant sustained BCSS improvement vs. placebo at 12-26 weeks; initial bronchodilation diminished.
Supports tachyphylaxis / receptor desensitisation research context
Over 2000 patients; development discontinued after Phase 3
Phase 3 clinical trial outcome COPD drug development

Sibenadet Research Applications


D2/β2 Receptor Pharmacology & Crosstalk

Sibenadet serves as the prototypical tool compound for dual D2/β2 receptor pharmacology studies. Its established mechanism as a first-in-class dual agonist with validated activity at both receptors in multiple preclinical models [1] enables researchers to dissect receptor crosstalk, downstream signaling pathways, and potential synergies or antagonisms between D2 and β2 receptor activation. This is directly supported by preclinical evidence demonstrating D2-mediated inhibition of rapidly adapting receptor discharge and β2-mediated bronchodilation with prolonged duration following topical lung administration [1].

Sensory Afferent Nerve Modulation in Airway Models

Sibenadet is uniquely suited for research examining sensory afferent nerve involvement in respiratory pathophysiology. Preclinical canine studies have demonstrated that sibenadet, via D2-receptor activation, inhibits discharge of rapidly adapting receptors and effectively reduces reflex-induced tachypnoea, mucus production, and cough [1]. This makes it an essential compound for investigating the sensory nerve component of airway hyperresponsiveness, neurogenic inflammation, and cough reflex pathways that pure β2-agonists cannot interrogate.

Dibasic β2-Agonist SAR & Scaffold Optimization

Sibenadet's molecular scaffold has been explicitly used as the starting point for discovering new ultra-long-acting dibasic β2-adrenoceptor agonists [1]. Medicinal chemistry programs have incorporated molecular changes to sibenadet's structure designed to increase potency, improve β2-selectivity, and enhance pharmacokinetic properties [1]. Researchers developing next-generation respiratory therapeutics can utilize sibenadet as a reference standard and SAR template for optimizing dual-receptor or selective β2-agonist candidates.

Tachyphylaxis & Receptor Desensitization Studies

Sibenadet represents a valuable research tool for investigating the mechanisms underlying the disconnect between promising early clinical efficacy and subsequent loss of sustained benefit. Phase 3 trials demonstrated initial symptomatic improvement and marked bronchodilator activity that diminished in duration as treatment progressed, with no statistically significant sustained benefit at 12-26 weeks [1]. Researchers studying receptor desensitization, tachyphylaxis, or adaptive responses to chronic β2-adrenoceptor or D2-receptor stimulation can leverage sibenadet as a case compound for investigating these phenomena.

Application
Selection Property
Validation Focus
D2/β2 receptor pharmacology research
Dual D2/β2 agonist tool compound
Receptor crosstalk & signaling endpoints
Airway sensory nerve modulation research
D2-mediated RAR inhibition property
Reflex mucus / tachypnoea reduction endpoints
Dibasic β2-agonist SAR studies
Scaffold for ultra-long-acting β2-agonists
Potency, β2-selectivity & PK profiling
Tachyphylaxis & receptor desensitisation research
Sustained efficacy loss model compound
BCSS endpoint durability & receptor downregulation

Technical Documentation Hub

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31 linked technical documents
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